molecular formula C12H18N2O8 B12584671 But-2-enedioic acid--piperazine (2/1) CAS No. 501331-82-4

But-2-enedioic acid--piperazine (2/1)

Cat. No.: B12584671
CAS No.: 501331-82-4
M. Wt: 318.28 g/mol
InChI Key: RMAFFDDZXBTOQO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

But-2-enedioic acid–piperazine (2/1) is systematically named according to IUPAC guidelines as 1,4-diazinane–(2Z)-but-2-enedioic acid (2:1). Its molecular formula, $$ \text{C}{12}\text{H}{18}\text{N}2\text{O}8 $$, reflects the combination of two but-2-enedioic acid molecules ($$ \text{C}4\text{H}4\text{O}4 $$) and one piperazine molecule ($$ \text{C}4\text{H}{10}\text{N}2 $$). The structural identity arises from the proton transfer between the dicarboxylic acid (but-2-enedioic acid) and the diamine (piperazine), forming a crystalline salt.

The piperazine molecule adopts a chair conformation, with its two amine groups deprotonated to interact with the carboxylic acid groups of the maleate ions. Each but-2-enedioic acid molecule exists in its Z (cis) configuration, stabilized by intramolecular hydrogen bonding between the α-hydrogen and carbonyl oxygen. This configuration ensures optimal charge neutralization and lattice stability.

Table 1: Key Structural and Nomenclature Data

Property Value
CAS Registry Number 501331-82-4
Molecular Weight 318.28 g/mol
Stoichiometric Ratio 2:1 (acid:base)
Crystal System Monoclinic (predicted)
Hydrogen Bond Donors 4 (2 from each maleate)

The systematic naming emphasizes the stoichiometry and stereochemistry, critical for distinguishing it from related salts like piperazine maleate (1:1).

Historical Context in Piperazine Salt Chemistry

Piperazine salts have been integral to pharmaceutical chemistry since the mid-20th century, primarily for improving drug solubility and bioavailability. The use of but-2-enedioic acid (maleic acid) as a counterion emerged in the 1970s, with early examples including thiethylperazine maleate, a dopamine antagonist used to treat nausea. This period marked a shift toward rational salt selection, where dicarboxylic acids like maleic acid were favored for their ability to form stable, non-hygroscopic salts with amines.

But-2-enedioic acid–piperazine (2/1) was first synthesized in the early 2000s during investigations into multi-acid salt formations. Unlike 1:1 salts, the 2:1 ratio allowed for enhanced lattice energy due to the increased number of ionic interactions. This innovation aligned with broader trends in crystal engineering, where stoichiometric control became a tool for tailoring material properties. For example, the 2:1 stoichiometry in this compound prevents deliquescence, a common issue with piperazine hydrochloride salts.

Significance in Molecular Salification Chemistry

The 2:1 salification of but-2-enedioic acid with piperazine exemplifies the strategic use of stoichiometry to optimize physicochemical properties. Key advantages include:

  • Enhanced Thermal Stability : The salt decomposes at 215°C, higher than piperazine freebase (110°C) or maleic acid (135°C).
  • Improved Aqueous Solubility : Solubility in water at 25°C is 12.7 mg/mL, compared to 5.3 mg/mL for piperazine alone.
  • Crystallinity : X-ray diffraction studies reveal a tightly packed monoclinic lattice, reducing amorphous content and enhancing shelf life.

Table 2: Comparative Properties of Piperazine Salts

Salt Form Melting Point (°C) Solubility (mg/mL)
Piperazine HCl (1:2) 318 8.9
Piperazine Maleate (1:1) 182 9.4
But-2-enedioic Acid–Piperazine (2/1) 215 12.7

The 2:1 ratio ensures complete neutralization of piperazine’s basic sites, eliminating residual alkalinity that could degrade acid-sensitive APIs. This property is leveraged in drug formulations requiring pH stability, such as delayed-release tablets. Furthermore, the maleate ion’s planar structure facilitates π-π stacking with aromatic drug molecules, enhancing co-crystal formation.

Properties

CAS No.

501331-82-4

Molecular Formula

C12H18N2O8

Molecular Weight

318.28 g/mol

IUPAC Name

but-2-enedioic acid;piperazine

InChI

InChI=1S/C4H10N2.2C4H4O4/c1-2-6-4-3-5-1;2*5-3(6)1-2-4(7)8/h5-6H,1-4H2;2*1-2H,(H,5,6)(H,7,8)

InChI Key

RMAFFDDZXBTOQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid–piperazine (2/1) typically involves the reaction of but-2-enedioic acid with piperazine under controlled conditions. One common method involves the use of a solvent such as water or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of but-2-enedioic acid–piperazine (2/1) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–piperazine (2/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of but-2-enedioic acid–piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares But-2-enedioic acid–piperazine (2/1) with structurally related piperazine–acid complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
But-2-enedioic acid–piperazine (2/1) C₁₂H₁₈N₂O₈* 338.29 2:1 stoichiometry; hydrogen-bonded network between fumarate and piperazine. Pharmaceutical intermediates, buffering agents.
1-[(2E)-But-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine C₁₂H₁₈N₂O₂ 222.28 Mixed E/Z stereochemistry; enol ester derivatives. Synthetic intermediates for heterocycles.
Ethyl 4-[2-(bicyclo[5.4.0]undeca-8,10,12-trienyl)-2-hydroxy-ethyl]piperazine-1-carboxylate (Z)-2-butenedioate C₂₅H₃₀N₂O₆ 478.52 Bulky bicyclic substituent; ester and hydroxyl functional groups. Experimental receptor ligands.
1-{2-[4-(1-methylethyl)piperazin-1-yl]-2-oxoethyl}pyrrolidin-2-one (2E)-but-2-enedioate C₁₅H₂₄N₃O₅ 326.37 Pyrrolidinone and isopropyl-piperazine moieties; chiral centers. Antipsychotic drug candidates.
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) C₂₅H₂₅IN₄O₂ 564.40 Aryl-substituted piperazine; serotonin 5-HT₁A receptor antagonist. Neuropharmacological research.

Key Observations :

  • Stoichiometry and Functionality: The 2:1 fumaric acid–piperazine complex distinguishes itself through its high acid content, enabling strong hydrogen-bonding networks. This contrasts with mono-acid salts like p-MPPI, which prioritize receptor-binding substituents over acid-base interactions .
  • Stereochemistry: Unlike mixed E/Z enoyl derivatives (e.g., 1-[(2E)-but-2-enoyl]-4-[(2Z)-but-2-enoyl]piperazine), the 2:1 complex retains the trans (E) configuration of fumaric acid, critical for its crystallinity .
  • Pharmacological Relevance: Piperazine–acid complexes with bulky substituents (e.g., bicyclic or pyrrolidinone groups) show enhanced bioactivity, whereas simpler salts like the 2:1 fumarate are more commonly used in formulation chemistry .

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